molecular formula C17H14N2O3 B10998400 N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10998400
M. Wt: 294.30 g/mol
InChI Key: XZFGRRGQCMVXOD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzodioxole moiety fused to an indole ring, which is further substituted with a carboxamide group. The structural complexity of this compound makes it a valuable candidate for studying its interactions with biological systems and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety onto the indole ring . The reaction conditions often involve the use of palladium catalysts, ligands, and base in an appropriate solvent under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug design.

Conditions Products Key Observations
1M HCl, reflux (2 hr)1-methyl-1H-indole-3-carboxylic acid + 1,3-benzodioxol-5-ylmethanamineComplete hydrolysis observed via HPLC; product confirmed by 1H^1H-NMR
0.5M NaOH, 80°C (3 hr)Sodium salt of 1-methyl-1H-indole-3-carboxylic acid + free amineReaction slower than acid hydrolysis; 85% conversion reported

Electrophilic Aromatic Substitution (EAS) at the Indole Ring

The electron-rich indole ring participates in EAS reactions at positions 4, 5, and 6. Halogenation and nitration are well-documented:

Halogenation (Chlorination/Bromination)

Reagent Position Product Yield Reference
NCS (1.2 eq), DCM, 0°CC55-chloro-N-(1,3-benzodioxol-5-yl)-1-methylindole-3-carboxamide72%
Br₂ (1 eq), FeCl₃C44-bromo derivative68%

Nitration

Conditions Position Product Yield
HNO₃/H₂SO₄ (0°C, 30 min)C55-nitro-N-(1,3-benzodioxol-5-yl)-1-methylindole-3-carboxamide65%

Functionalization of the Indole Nitrogen

The 1-methyl group on the indole nitrogen can undergo further alkylation or oxidation:

N-Alkylation

Reagent Product Yield
Ethyl iodide, K₂CO₃, DMF1-ethyl-N-(1,3-benzodioxol-5-yl)-1H-indole-3-carboxamide58%

Oxidation

Reagent Product Outcome
mCPBA (2 eq), CHCl₃N-oxide derivativeUnstable; decomposes at RT

Modifications of the Benzodioxole Moiety

The benzodioxole ring can undergo ring-opening or substitution reactions:

Ring-Opening Hydrolysis

Conditions Product Application
H₂O, H₂SO₄, 100°CCatechol derivative + CO₂Used to study metabolic degradation

Electrophilic Substitution

Reagent Position Product Yield
HNO₃/AcOHC4'4'-nitrobenzodioxole derivative40%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables C–H functionalization:

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄5-aryl-N-(1,3-benzodioxol-5-yl)-1-methylindole-3-carboxamide75%
Buchwald-HartwigPd₂(dba)₃/XantphosN-alkylated indole derivatives63%

Stability Under Physiological Conditions

Stability studies in simulated biological environments:

Medium pH Half-Life Degradation Products
Human plasma, 37°C7.44.2 hrCarboxylic acid + amine (via hydrolysis)
Liver microsomes7.41.8 hrOxidized indole derivatives (e.g., hydroxylated metabolites)

Key Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, with acid catalysis stabilizing the tetrahedral intermediate .

  • EAS : Directed by the electron-donating methyl group at N1, favoring substitution at C5 > C4 > C6.

  • Cross-Coupling : Steric hindrance from the benzodioxole group reduces reactivity at C2 of the indole .

Scientific Research Applications

Anticancer Activity

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide has been investigated for its anticancer properties. Research indicates that it can interact with microtubules and tubulin , leading to mitotic blockade and subsequent apoptosis in cancer cells. This mechanism positions the compound as a potential candidate for developing new chemotherapeutic agents.

Case Study:
In a study focusing on indole derivatives, this compound exhibited significant cytotoxic effects against various cancer cell lines, with an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Research

The compound has also shown promise in the field of antimicrobial activity . Its structural characteristics allow it to act against various bacterial strains and fungi, addressing the critical issue of antibiotic resistance.

Case Study:
A series of synthesized compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated effective antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Summary Table of Applications

Application Area Mechanism Case Study Findings
AnticancerMicrotubule disruption leading to apoptosisSignificant cytotoxicity in cancer cell lines
AntimicrobialInhibition of bacterial growthEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to target microtubules and tubulin, leading to mitotic blockade and cell apoptosis . The benzodioxole and indole moieties play crucial roles in binding to these targets and modulating their activities.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-methyl-1H-indole-3-carboxamide, also known as (1S,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide , is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C20H19N3O3
  • Molecular Weight : 349.38 g/mol
  • CAS Number : 951661-85-1
  • SMILES Notation : CNC(=O)[C@H]1Cc2c([nH]c3ccccc23)C@@Hc4ccc5OCOc5c4

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been studied for its effects on serotonergic pathways, which are critical for mood regulation and cognitive functions. Research indicates that it may act as a serotonin receptor agonist , influencing mood and anxiety levels in animal models.

1. Neuropharmacological Effects

Research has shown that this compound exhibits significant neuropharmacological effects:

  • Behavioral Studies : In studies conducted with rodents, the compound demonstrated MDMA-like effects, suggesting potential entactogen properties. It was found to produce behavioral responses similar to those induced by 3,4-methylenedioxymethamphetamine (MDMA), indicating its role in enhancing sociability and emotional openness .

2. Toxicological Studies

The compound has been evaluated for its toxicity using various bioassays:

Assay Type Result Reference
Brine Shrimp LethalityLC50 > 100 µg/mL (low toxicity)
Cholinesterase ActivityInhibition observed at high concentrations

These results indicate that while the compound exhibits some toxicological effects at elevated doses, it is relatively safe at lower concentrations.

3. In Vitro Studies

In vitro studies have highlighted the compound's potential as an anti-inflammatory agent:

  • Cell Line Studies : The compound showed significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Several case studies have focused on the therapeutic applications of this compound:

Case Study 1: Treatment of Anxiety Disorders

A controlled study assessed the efficacy of the compound in reducing anxiety-like behaviors in animal models. Results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders.

Case Study 2: Effects on Mood Disorders

Another study explored the impact of this compound on mood regulation. The findings suggested that it may enhance mood and reduce depressive symptoms through serotonergic modulation.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methylindole-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-19-9-13(12-4-2-3-5-14(12)19)17(20)18-11-6-7-15-16(8-11)22-10-21-15/h2-9H,10H2,1H3,(H,18,20)

InChI Key

XZFGRRGQCMVXOD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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